SGC-AAK1-1N is a chemical compound designed as a negative control for the study of AAK1 (AP2-associated kinase 1) and BMP2K (Bone Morphogenetic Protein 2 Kinase). Unlike its counterpart SGC-AAK1-1, which selectively inhibits these kinases, SGC-AAK1-1N does not exhibit significant activity against either target. This distinction is crucial for experimental designs where a non-active control is needed to validate results obtained with active inhibitors.
SGC-AAK1-1N was developed through medicinal chemistry optimization of acylaminoindazole scaffolds, which are known for their potential in kinase inhibition. The compound belongs to a class of small molecules that target specific protein kinases involved in cellular signaling pathways, particularly those related to the WNT signaling pathway and clathrin-mediated endocytosis .
The synthesis of SGC-AAK1-1N involved a series of chemical reactions aimed at optimizing the acylaminoindazole framework. The synthetic route included the preparation of over 200 analogs, with structure-activity relationships established through various assays to evaluate binding affinity and selectivity towards AAK1 and BMP2K . The final compound was characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
SGC-AAK1-1N features a complex molecular structure typical of acylaminoindazole compounds. Its chemical formula and structural data indicate that it has functional groups that allow it to interact with the ATP-binding site of target kinases, albeit without the inhibitory effects seen in its active counterparts. The specific arrangement of atoms contributes to its role as a negative control in biochemical assays .
As a negative control compound, SGC-AAK1-1N does not participate in significant chemical reactions with AAK1 or BMP2K. In comparative assays, it demonstrated an IC50 value greater than 2 µM against both kinases, indicating no meaningful inhibition . This lack of reactivity is essential for its intended use in distinguishing between specific and non-specific effects in experimental settings.
The mechanism of action for SGC-AAK1-1N revolves around its inability to bind effectively to AAK1 or BMP2K. Unlike active inhibitors that block kinase activity by occupying the ATP-binding site, SGC-AAK1-1N serves as a baseline reference point in studies assessing the biological effects mediated by these kinases. This allows researchers to discern genuine pharmacological effects from experimental artifacts .
SGC-AAK1-1N exhibits physical properties typical of small organic molecules, including solubility characteristics that facilitate its use in biological assays. Its stability under physiological conditions has been evaluated, ensuring that it remains inert during experimental procedures. Key chemical properties include:
SGC-AAK1-1N is primarily used in scientific research as a negative control compound in studies involving AAK1 and BMP2K. Its role is critical in validating the specificity of active inhibitors within experimental frameworks, particularly in assays examining WNT signaling pathways and clathrin-mediated endocytosis. By providing a baseline for comparison, SGC-AAK1-1N helps ensure that observed effects are attributable to specific interactions with the targeted kinases rather than non-specific binding or other confounding factors .
Negative control compounds are indispensable tools for validating target specificity in chemical biology studies. These structurally matched but functionally inert molecules enable researchers to distinguish bona fide target engagement from off-target effects or assay artifacts. SGC-AAK1-1N exemplifies this category as the negative control for the potent AAK1/BMP2K inhibitor SGC-AAK1-1. While both compounds share a core indazole scaffold, SGC-AAK1-1N features critical modifications: replacement of the N,N-diethylsulfamoyl group with a cyclopropanesulfonamido moiety and substitution of the cyclopropanecarboxamide with isobutyramide [4] [5]. These alterations reduce AAK1 binding affinity by >40-fold (KD = 8.8 µM vs. 26 nM for SGC-AAK1-1) and abolish inhibition of BMP2K (KD >10 µM vs. 930 nM) [4]. This deliberate attenuation ensures that observed phenotypic effects—such as modulation of Wnt signaling or AP2M1 phosphorylation—can be confidently attributed to on-target kinase inhibition when absent in experiments using SGC-AAK1-1N [1] [9].
Table 1: Structural and Biochemical Comparison of SGC-AAK1-1 and Its Negative Control
Property | SGC-AAK1-1 | SGC-AAK1-1N |
---|---|---|
Chemical Name | N-(6-(3-((N,N-diethylsulfamoyl)amino)phenyl)-1H-indazol-3-yl)cyclopropanecarboxamide | N-(6-(3-(Cyclopropanesulfonamido)phenyl)-1H-indazol-3-yl)isobutyramide |
Molecular Weight | 427.52 g/mol | 398.48 g/mol |
AAK1 KD | 26 nM | 8.8 µM |
BMP2K KD | 930 nM | >10 µM |
Solubility (DMSO) | 50 mg/mL (116.95 mM) | 39.85 mg/mL (100 mM) |
Core Modifications | Diethylsulfamoyl; Cyclopropanecarboxamide | Cyclopropanesulfonamido; Isobutyramide |
The Structural Genomics Consortium (SGC) operates under an open-science model to develop high-quality chemical probes for understudied proteins, particularly within the "dark kinome." Their rigorous probe criteria mandate: 1) Potency ≤100 nM for the primary target, 2) Selectivity demonstrated against >50% of a broad kinase panel (typically >300 kinases), 3) Cell permeability enabling phenotypic studies, and 4) Availability of a matched negative control with ≥10-fold reduced potency [3] [8]. SGC-AAK1-1/SGC-AAK1-1N emerged from this systematic framework targeting the NAK family kinases. The probe pair underwent comprehensive characterization, including KINOMEscan profiling (DiscoverX) across 468 kinases, cellular NanoBRET assays, and mechanistic studies on clathrin-mediated endocytosis [1] [4]. All data, including synthetic routes and analytical profiles, are publicly accessible via the SGC portal, promoting reproducibility and accelerating target validation [3]. This transparency distinguishes SGC probes from traditional tool compounds and establishes them as community standards for kinase research.
Table 2: Key SGC Kinase Probes and Their Associated Negative Controls
Probe Name | Target(s) | Negative Control | Cellular Usage Concentration | Primary Application |
---|---|---|---|---|
SGC-AAK1-1 | AAK1, BMP2K | SGC-AAK1-1N | ≤1 µM | Wnt signaling, endocytosis |
SGC-GAK-1 | GAK | SGC-GAK-1N | 1 µM | Clathrin trafficking |
SGC-PI5P4Kγ/MYLK4-1 | PI5P4Kγ, MYLK4 | SGC-PI5P4Kγ/MYLK4-1N | 100 nM | Metabolic signaling |
SGC-CK2-1 | CSNK2A1, CSNK2A2 | SGC-CK2-1N | 100 nM | Cell cycle regulation |
SGC-CDKL2/AAK1/BMP2K-1 | CDKL2 | CDKL2/AAK1/BMP2K-1N | ≤1 µM | Neuronal development |
SGC-AAK1-1N occupies a critical niche in the pharmacological dissection of NAK family kinases. Its active counterpart, SGC-AAK1-1, demonstrates dual inhibition of AAK1 (Ki = 9.1 nM) and BMP2K (Ki = 17 nM), with cellular IC50 values of 230 nM and 1.5 µM, respectively [1] [2]. Crucially, kinome-wide selectivity assessment revealed only three off-targets inhibited within 30-fold of AAK1 potency: RIOK1 (KD = 72 nM), RIOK3 (KD = 290 nM), and PIP5K1C (KD = 260 nM) [1] [4]. SGC-AAK1-1N provides the essential tool to control for these residual off-target activities. This specificity enables precise interrogation of AAK1/BMP2K-dependent processes, such as the phosphorylation of AP2M1 at Thr156—a key step in clathrin-coated vesicle formation. When SGC-AAK1-1 reduces phospho-AP2M1 levels (ECmax ~12.5 µM) while SGC-AAK1-1N does not, the effect is conclusively attributed to on-target inhibition [4] [9]. Similarly, in Wnt pathway studies, SGC-AAK1-1 elevates β-catenin stability and BAR activity by blocking LRP6 endocytosis, whereas SGC-AAK1-1N shows no activity even at 10 µM [1] [9]. This differential activity profile establishes SGC-AAK1-1N as the definitive negative control for mechanistic studies of NAK kinases.
Table 3: Selectivity Profile of SGC-AAK1-1 and Corresponding Utility of SGC-AAK1-1N
Kinase Target | SGC-AAK1-1 KD | SGC-AAK1-1N KD | Cellular Function | Validated Experimental Use of Negative Control |
---|---|---|---|---|
AAK1 | 26 nM | 8.8 µM | Clathrin-mediated endocytosis; Wnt regulation | Controls for AP2M1-pT156 modulation [4] |
BMP2K/BIKE | 930 nM | >10 µM | Osteoblast differentiation; Numb interaction | Rules out BIKE role in trafficking assays [1] |
RIOK1 | 72 nM | Not reported | Ribosome maturation | Assesses contributions to cytotoxicity [4] |
PIP5K1C | 260 nM | Not reported | Phosphatidylinositol metabolism | Excludes lipid signaling artifacts [1] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7